molecular formula C8H5BrClN3 B3026776 7-Bromo-2-chloroquinazolin-4-amine CAS No. 1107695-08-8

7-Bromo-2-chloroquinazolin-4-amine

Cat. No.: B3026776
CAS No.: 1107695-08-8
M. Wt: 258.50
InChI Key: RCPHEXPZUNHZNL-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinazolin-4-amine (7-BCQA) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. 7-BCQA has been used in a variety of biochemical and physiological experiments and has been found to have a variety of effects on cells, proteins, and enzymes.

Scientific Research Applications

Synthesis and Anticancer Properties

A study by Mphahlele et al. (2018) involved the synthesis of indole-aminoquinazolines, which included derivatives of 7-Bromo-2-chloroquinazolin-4-amine. These compounds demonstrated significant cytotoxicity against various human cancer cell lines, such as lung, colorectal, hepatocellular, breast, and cervical cancer cells. The study highlights the potential of these compounds in cancer treatment due to their ability to induce apoptosis and inhibit epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).

Chemoselectivity in Amination

Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles, a process relevant to the modification of this compound. This study provides insights into the selective amination processes, crucial for synthesizing various derivatives of quinazolines for potential therapeutic uses (Shen et al., 2010).

Cytotoxicity and Synthesis of Novel Derivatives

Khoza et al. (2015) investigated the amination of 2-aryl-6-bromo-4-chloroquinazolines, including this compound, leading to novel imidazoquinazolines. These compounds were evaluated for cytotoxicity against breast and cervical cancer cells, contributing to the understanding of their potential in anticancer drug development (Khoza et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

7-bromo-2-chloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPHEXPZUNHZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653126
Record name 7-Bromo-2-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107695-08-8
Record name 7-Bromo-2-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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